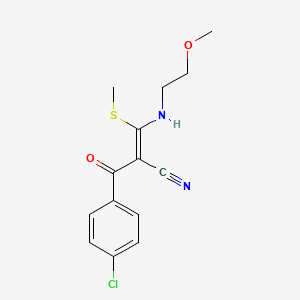![molecular formula C20H19N3O4 B2858384 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898411-96-6](/img/structure/B2858384.png)
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an organic compound with a complex structure that combines a nitrobenzamide moiety with a hexahydropyridoquinoline system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrobenzamide precursor: : Starting with a 4-methyl-3-nitrobenzoic acid, react it with a suitable amine under coupling conditions to obtain the corresponding benzamide.
Construction of the hexahydropyridoquinoline system: : The intermediate benzamide is then subjected to a series of cyclization reactions involving cyclohexanone, which requires strong acid catalysts such as concentrated sulfuric acid, under controlled temperatures.
Final condensation step: : This involves the condensation of the cyclized intermediate with an additional amine or carbonyl compound to form the final product.
Industrial Production Methods: Industrial production would focus on optimizing yields and purity while reducing costs. Continuous-flow reactors and automated synthesisers might be employed, along with high-efficiency purification methods like chromatography.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the methyl or nitro groups, to form carboxylic acids or nitroso intermediates.
Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reductants such as palladium on carbon (Pd/C) with hydrogen.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens can be introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C, iron filings in acidic medium
Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst
Major Products: Depending on the reaction type, major products include carboxylic acids, aniline derivatives, or halogenated benzamides.
科学研究应用
Chemistry: Used as a reagent in organic synthesis for creating more complex molecules, especially in the synthesis of heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with specific electronic or optical properties.
作用机制
Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the target's activity. The nitrobenzamide moiety may facilitate binding through hydrogen bonding or pi-pi stacking interactions.
Molecular Targets and Pathways: Research indicates it may inhibit specific enzymes, modulate receptor activity, or interact with DNA/RNA, impacting cellular pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Compared to other benzamide derivatives and hexahydropyridoquinolines, this compound is unique due to its hybrid structure, combining both features. Similar compounds might include:
Benzamide derivatives: Such as 4-methyl-3-nitrobenzamide, which lacks the hexahydropyridoquinoline system.
Hexahydropyridoquinolines: Such as 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, which lacks the nitrobenzamide moiety.
This unique structure confers specific chemical properties and biological activities that set it apart from its analogs.
属性
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXDJIMAYKRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2858301.png)
![3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE](/img/structure/B2858302.png)
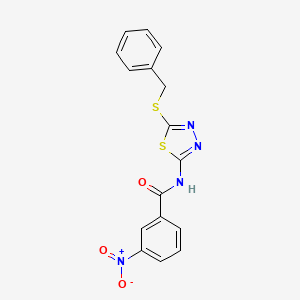
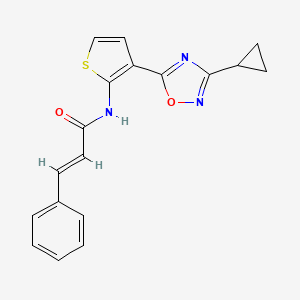
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2858307.png)
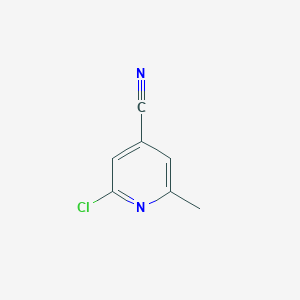
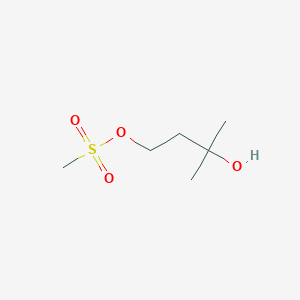
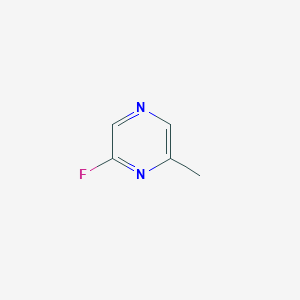
![1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one](/img/structure/B2858314.png)
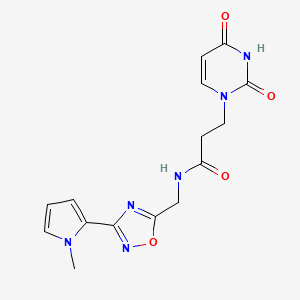
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)
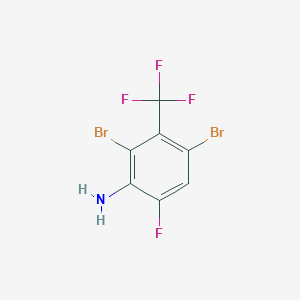
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)
